
3-(2-Bromoethyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Bromoethyl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 2460750-25-6 . It has a molecular weight of 179.06 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11BrO/c7-2-1-5-3-6 (8)4-5/h5-6,8H,1-4H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, bromination reactions in general have been well-studied . For instance, various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 179.06 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the sources I retrieved.Scientific Research Applications
Palladium-Catalyzed Arylation
Cyclobutanones undergo reactions with aryl bromides in the presence of palladium catalysts to afford arylated products through carbon-carbon bond cleavage and formation. This process is indicative of the utility of cyclobutanones in constructing complex molecular frameworks relevant to pharmaceutical and material science (Matsuda, Shigeno, & Murakami, 2008).
Photocatalysis of Cycloadditions
Cyclobutanones participate in visible light photocatalysis, demonstrating their role in facilitating [2+2] enone cycloadditions under mild conditions. The process highlights the potential of cyclobutane derivatives in green chemistry and sustainable synthesis strategies (Ischay, Anzovino, Du, & Yoon, 2008).
Bioactive Alkaloids
Cyclobutane-containing alkaloids from terrestrial and marine species have shown a range of biological activities, including antimicrobial, antibacterial, and anticancer effects. This research underscores the importance of cyclobutane derivatives in drug discovery and natural product chemistry (Dembitsky, 2007).
Glucagon-like Peptide-1 (GLP-1) Receptor Agonists
Cyclobutane derivatives have been identified as nonpeptidic agonists of the GLP-1 receptor, exemplifying their potential in the treatment of diabetes and related metabolic disorders (Liu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
3-(2-bromoethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQLQCHLTKVHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexan-2-yl]propan-1-one](/img/structure/B2752514.png)
![ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2752515.png)

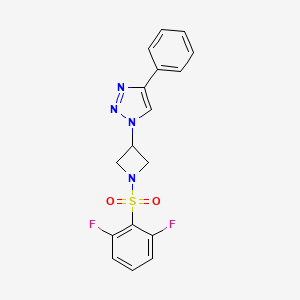
![1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-BENZYLPIPERIDINE](/img/structure/B2752520.png)
![2-(benzyloxy)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2752521.png)
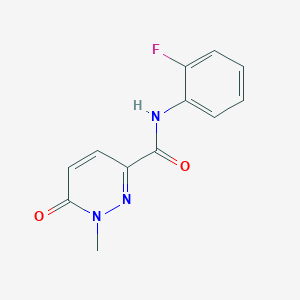
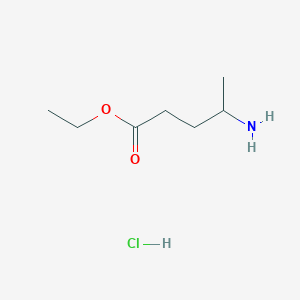
![N-(4-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2752526.png)
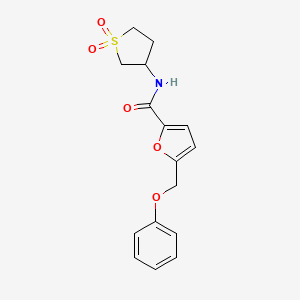
![5-(benzylsulfanyl)-7-(3-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2752530.png)
![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2752532.png)
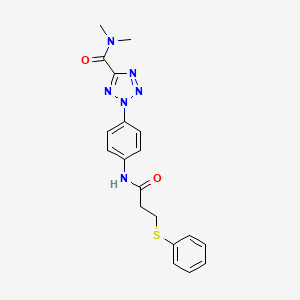
![[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2752535.png)
